2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, methoxy, and trifluoromethyl substituents on a benzene ring. Its molecular formula is with a molecular weight of 316.06 g/mol. This compound is notable for its high chemical stability and versatility in various chemical reactions, making it valuable in both academic and industrial applications.
This compound falls under the category of halogenated aromatic compounds, which are known for their diverse reactivity profiles. The presence of the trifluoromethyl group enhances its electronic properties, making it a subject of interest in organic synthesis and medicinal chemistry. It is typically synthesized through electrophilic aromatic substitution reactions involving suitable precursors such as 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.
The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene generally involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, alongside purification methods like recrystallization or chromatography to achieve high purity levels.
The molecular structure of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can be represented by its canonical SMILES notation: CC1=CC(=CC(=C1I)OC)C(F)(F)F
. The InChI representation is InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3
.
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can participate in various chemical reactions:
The mechanism of action for 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene primarily involves the activation of the benzene ring due to the combined effects of electron-donating and electron-withdrawing groups:
This dual activation allows for a wide range of electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 316.06 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
The compound exhibits high stability under standard laboratory conditions but may undergo decomposition under extreme conditions or in the presence of strong acids or bases.
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene has several important applications:
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7